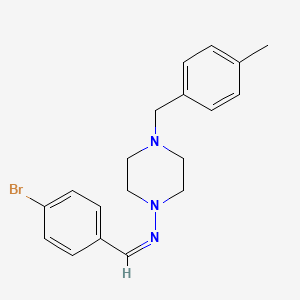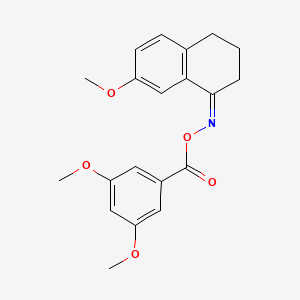![molecular formula C16H11IN2O3 B5916643 1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime] is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MIID or Indoximod, and it belongs to the class of indoleamine 2,3-dioxygenase (IDO) inhibitors.
Mécanisme D'action
MIID works by inhibiting the activity of IDO, an enzyme that catalyzes the breakdown of tryptophan into kynurenine. By inhibiting IDO, MIID can increase the levels of tryptophan and decrease the levels of kynurenine. This shift in the tryptophan-kynurenine pathway can lead to the activation of immune cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
MIID has been shown to have several biochemical and physiological effects. In preclinical studies, MIID has been shown to increase the levels of tryptophan and decrease the levels of kynurenine in the blood and tumors of mice. MIID has also been shown to enhance the immune response to cancer cells and reduce tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MIID is its specificity for IDO. MIID does not inhibit other enzymes in the tryptophan-kynurenine pathway, which reduces the risk of off-target effects. However, MIID's potency can vary depending on the cell type and experimental conditions, which can make it challenging to optimize dosing and efficacy.
Orientations Futures
There are several future directions for research on MIID. One direction is to investigate its potential applications in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential applications in other diseases, such as infectious diseases or neurodegenerative diseases. Finally, further studies are needed to optimize the dosing and efficacy of MIID in preclinical and clinical settings.
Conclusion:
In conclusion, MIID is a promising compound with potential applications in cancer immunotherapy and the treatment of autoimmune diseases. Its specificity for IDO and its ability to enhance the immune response to cancer cells make it an attractive candidate for further research. However, more studies are needed to optimize its dosing and efficacy and explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of MIID involves the reaction of 1-methyl-1H-indole-2,3-dione with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
MIID has been extensively studied for its potential applications in cancer immunotherapy. IDO is an enzyme that is overexpressed in many types of cancer, and it plays a crucial role in suppressing the immune system's response to tumors. By inhibiting IDO, MIID can enhance the immune response to cancer cells and improve the efficacy of immunotherapies.
MIID has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In these diseases, the immune system attacks the body's own tissues, leading to inflammation and tissue damage. By inhibiting IDO, MIID can suppress the immune response and reduce inflammation.
Propriétés
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKHCRFTZVVMR-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3I)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3I)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)